{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate
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Overview
Description
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves esterification with 6-methoxypyridine-3-carboxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to shorten reaction times and enhance selectivity . Additionally, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group efficiently .
Chemical Reactions Analysis
Types of Reactions
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents used .
Scientific Research Applications
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions with biological macromolecules, contributing to its bioactivity . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits gibberellin-like activity and is used as a plant growth regulator.
Trifluoromethylated phenols and anilines: Known for their applications in medicinal chemistry and agrochemicals.
Uniqueness
{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and methoxypyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H12F3N3O4 |
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Molecular Weight |
379.29 g/mol |
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl 6-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C17H12F3N3O4/c1-25-13-6-5-11(8-21-13)16(24)26-9-14-22-15(23-27-14)10-3-2-4-12(7-10)17(18,19)20/h2-8H,9H2,1H3 |
InChI Key |
WJBUNLZSOIEHOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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